One of the major uses of ethyl isonicotinate is as a valuable organic building block []. Its chemical structure, containing a pyridine ring and an ester group, makes it a versatile starting material for the synthesis of various pharmaceutically active compounds []. Researchers can modify different parts of the molecule to create new compounds with diverse biological properties. Some examples of drug classes synthesized using ethyl isonicotinate include:
Aside from its use in pharmaceutical research, ethyl isonicotinate has also been explored for its potential as an insecticide []. Studies have shown that it can attract and trap thrips, a group of small insects that can damage various crops []. While further research is needed to determine its efficacy and safety in agricultural settings, this property of ethyl isonicotinate holds promise for developing novel pest control methods.
Ethyl isonicotinate is an organic compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. It is a derivative of isonicotinic acid and features an ethyl ester functional group. The compound is characterized by its aromatic pyridine ring, which contributes to its unique chemical properties. Ethyl isonicotinate appears as a colorless to pale yellow liquid and is soluble in various organic solvents, making it a versatile intermediate in organic synthesis .
Ethyl isonicotinate can pose some safety hazards:
Ethyl isonicotinate exhibits notable biological activities, particularly in pharmacology. It has been investigated for its potential as an anti-inflammatory agent and has shown promise in treating various conditions due to its ability to modulate biological pathways. The compound's structure allows it to interact with biological targets effectively, although specific mechanisms and targets are still under investigation .
The synthesis of ethyl isonicotinate can be achieved through several methods:
Ethyl isonicotinate serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its applications include:
Research into the interactions of ethyl isonicotinate with other chemical entities has revealed insights into its reactivity and biological potential. Studies have focused on:
Ethyl isonicotinate shares structural similarities with several other compounds, notably those containing pyridine rings or ester functionalities. Here are some comparable compounds:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
Ethyl 3-amino-4-pyridinecarboxylate | C₈H₉N₃O₂ | 0.90 |
Methyl isonicotinate | C₇H₈N₂O₂ | 0.92 |
Isonicotinic acid | C₆H₆N₂O₂ | 0.85 |
4-Acetylpyridine | C₇H₉NO | 0.88 |
Uniqueness: Ethyl isonicotinate stands out due to its specific ethyl ester configuration, which influences both its solubility and reactivity compared to similar compounds. Its unique combination of properties makes it particularly useful as an intermediate in pharmaceutical synthesis while also providing distinct biological activities not found in all related compounds .
Irritant